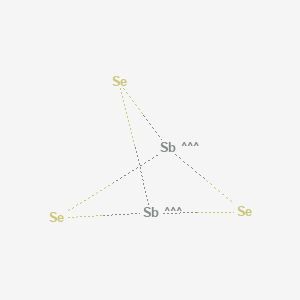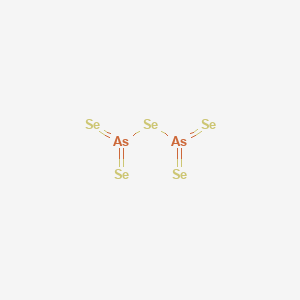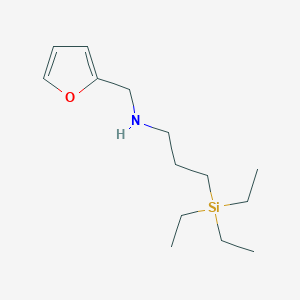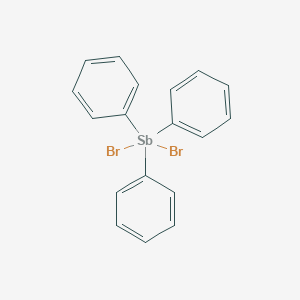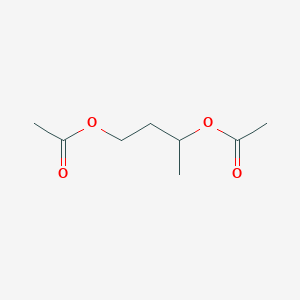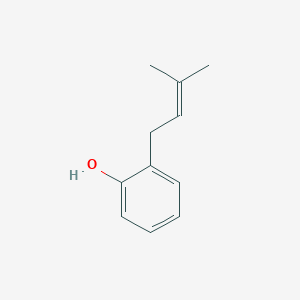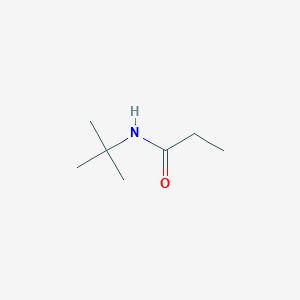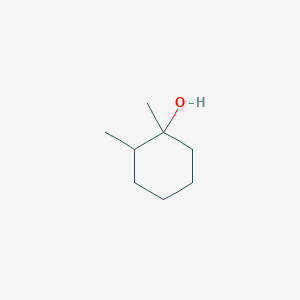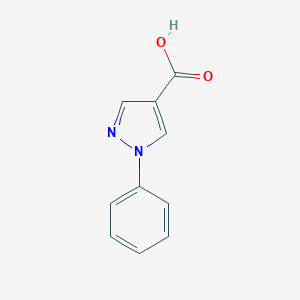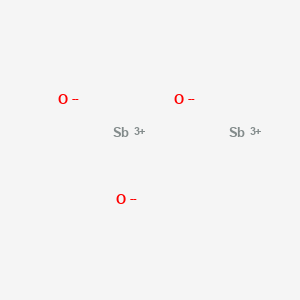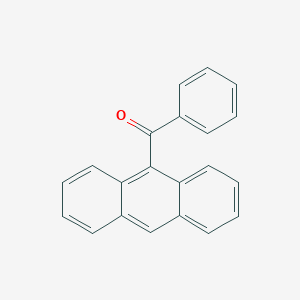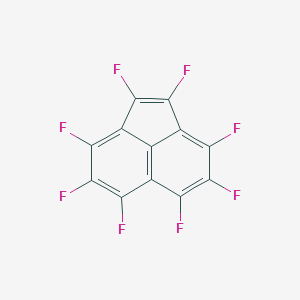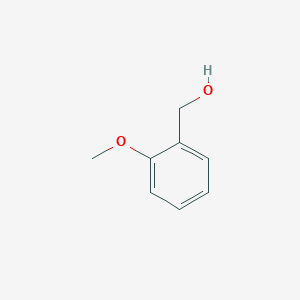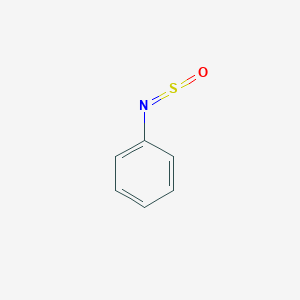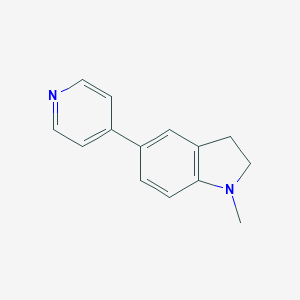
1-Methyl-5-(4-pyridinyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(4-pyridinyl)indoline, also known as MPI-0479605, is a small-molecule inhibitor of TLR8 (Toll-like receptor 8) signaling. TLR8 is a protein that plays a crucial role in the immune system by recognizing viral and bacterial RNA. The inhibition of TLR8 signaling by MPI-0479605 has potential applications in the treatment of autoimmune and inflammatory diseases.
Mecanismo De Acción
1-Methyl-5-(4-pyridinyl)indoline inhibits TLR8 signaling by binding to the intracellular domain of TLR8. This prevents the recruitment of signaling molecules and the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-5-(4-pyridinyl)indoline has been shown to have potent anti-inflammatory effects in several preclinical models. In addition to inhibiting pro-inflammatory cytokine production, 1-Methyl-5-(4-pyridinyl)indoline has also been shown to inhibit the activation of immune cells such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5-(4-pyridinyl)indoline is a potent and selective inhibitor of TLR8 signaling, making it an ideal tool for studying the role of TLR8 in the immune system. However, the use of 1-Methyl-5-(4-pyridinyl)indoline in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 1-Methyl-5-(4-pyridinyl)indoline. One potential application is in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis. Another potential application is in the development of vaccines that target TLR8 signaling. Additionally, further research is needed to optimize the pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline and to develop more potent and selective inhibitors of TLR8 signaling.
Métodos De Síntesis
The synthesis of 1-Methyl-5-(4-pyridinyl)indoline involves several steps, including the reaction of 4-cyanopyridine with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting indoline with methyl iodide. The synthesis of 1-Methyl-5-(4-pyridinyl)indoline has been reported in several research papers.
Aplicaciones Científicas De Investigación
1-Methyl-5-(4-pyridinyl)indoline has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In a study published in the Journal of Immunology, 1-Methyl-5-(4-pyridinyl)indoline was shown to inhibit the production of pro-inflammatory cytokines in human monocytes and dendritic cells. Another study published in the Journal of Experimental Medicine demonstrated that 1-Methyl-5-(4-pyridinyl)indoline could prevent the development of autoimmune diseases in mice.
Propiedades
Número CAS |
1453-83-4 |
|---|---|
Nombre del producto |
1-Methyl-5-(4-pyridinyl)indoline |
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
Clave InChI |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
SMILES canónico |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Sinónimos |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



